3-(3-Hydroxypropyl)-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione
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Description
The compound is a derivative of xanthine , which is a purine base found in most human body tissues and fluids . Xanthine is a product on the pathway of purine degradation . It is created from guanine by guanine deaminase, from hypoxanthine by xanthine oxidoreductase, and from xanthosine by purine nucleoside phosphorylase .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as dihydropyrimidine-2,4 (1H, 3H)-dione derivatives have been synthesized from methyl 3-amino-3- (2-chlorophenyl)propanoate precursor in a multi-step synthesis .Scientific Research Applications
Synthesis and Structural Properties
Research has shown the synthesis of mesoionic purinone analogs, highlighting their structural properties and reaction behaviors. For instance, mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, undergo hydrolytic ring-opening reactions, demonstrating their unique chemical behaviors (Coburn & Taylor, 1982). Additionally, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones showcases the versatility of purine analogs in generating diverse molecular structures (Simo, Rybár, & Alföldi, 1998).
Properties
IUPAC Name |
6-butan-2-yl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-5-10(2)21-11(3)9-20-12-13(17-15(20)21)18(4)16(24)19(14(12)23)7-6-8-22/h9-10,22H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDDBZABVPHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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